(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFAVYPUSLSHHT-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)O)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives, such as 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.
Allylation: The first step involves the allylation of the purine derivative using allyl bromide in the presence of a base like potassium carbonate.
Hydrazinylation: The allylated product is then reacted with hydrazine hydrate to introduce the hydrazinyl group.
Condensation: The final step involves the condensation of the hydrazinylated purine with 4-hydroxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form quinone derivatives.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted purine derivatives.
Scientific Research Applications
(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex synthetic organic compound belonging to the purine family. It features a purine base modified with an allyl group and a hydrazine derivative, further substituted with a 4-hydroxybenzylidene moiety. The compound's unique structure suggests potential biological activity, making it a subject of interest in pharmacological research.
Potential Applications
The biological activity of this compound lies in its specific combination of a purine structure with an allyl and hydrazinyl substitution pattern. This configuration may enhance its interaction with biological targets compared to other similar compounds that lack such a diverse functional profile.
- Antioxidant Properties: The presence of hydroxyl groups in the compound's structure indicates potential antioxidant activity. This can be attributed to the ability of hydroxyl groups to scavenge free radicals, protecting cells from oxidative stress.
- Enzyme and Receptor Interactions: The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds with active sites, while the hydrazinyl group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Mechanism of Action
The mechanism of action of (E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds with active sites, while the hydrazinyl group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Polarity : The target compound’s 4-hydroxy group confers higher aqueous solubility compared to halogenated (Br, Cl) or alkoxy (OEt) analogs.
- Steric Effects : The 1-allyl group in the target compound may impose different steric constraints compared to ethyl or octyl chains in analogs.
- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) on benzylidene moieties could modulate electron density in the hydrazine linker, affecting reactivity .
Computational Similarity Analysis
Structural similarity between the target compound and analogs can be quantified using methods such as:
- Tanimoto Coefficient : Compares binary fingerprints (e.g., presence/absence of functional groups). The target compound shares higher similarity with 4-hydroxy/ethoxy analogs than halogenated derivatives due to the -OH/-OEt groups .
- Graph-Based Comparison : Directly evaluates structural overlap. For example, the 4-chloro analog () shares 85% subgraph similarity with the target compound, while the 2-hydroxyphenyl analog () shows only 65% due to positional isomerism .
Biological Activity
(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its complex structure suggests potential for various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a purine base with an allyl group and a hydrazine derivative substituted with a 4-hydroxybenzylidene moiety. The molecular formula is with a molecular weight of approximately 354.4 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H18N6O3 |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 887200-64-8 |
Antioxidant Properties
The presence of hydroxyl groups in the compound's structure is indicative of potential antioxidant activity . This activity can be attributed to the ability of hydroxyl groups to scavenge free radicals, thereby protecting cells from oxidative stress. Studies suggest that similar compounds have demonstrated significant antioxidant effects in vitro.
Anticancer Activity
Research indicates that this compound may possess anticancer properties . Similar derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
A study conducted on structurally related compounds revealed that they could inhibit tumor growth in animal models, suggesting that this compound could have similar effects.
Antimicrobial Effects
The structural features of this compound also suggest potential antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activities of related compounds:
- Antioxidant Activity Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays, showing that compounds with similar structural motifs exhibited significant radical scavenging activity.
- Anticancer Mechanism Investigation : Research published in the Journal of Medicinal Chemistry reported that derivatives with hydrazine moieties could induce apoptosis in human cancer cell lines via activation of caspase pathways.
- Antimicrobial Testing : A recent study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group on quinoline | Antimicrobial, Anticancer |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Curcumin | Diarylheptanoid | Antioxidant, Anti-inflammatory |
The unique combination of functional groups in this compound may enhance its interaction with biological targets compared to other compounds lacking such diversity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
